1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone
Overview
Description
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone is a chemical compound with the molecular weight of 239.07 . It is stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, which include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The InChI code for this compound is 1S/C9H7BrN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in a dry environment at 2-8°C .Scientific Research Applications
1. Pharmaceutical Industry Applications
In the pharmaceutical industry, derivatives of 6-bromoimidazo[1,2-a]pyridine play a crucial role in active pharmaceutical ingredient (API) synthesis. One key process involves the palladium-catalyzed Suzuki–Miyaura borylation reactions. This method is used to create various active agents, including potential anti-cancer and anti-tuberculosis compounds. Derivatives formed from 6-bromoimidazo[1,2-a]pyridine have shown moderate activity against the H37Rv strain of tuberculosis and promising results in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).
2. Synthesis of N-(Pyridin-2-yl)amides and 3-Bromoimidazo[1,2-a]pyridines
The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine. These compounds have diverse applications, including further transformations into other chemical skeletons (Liu et al., 2019).
3. Research in Heterocyclic Chemistry
In heterocyclic chemistry, 6-bromoimidazo[1,2-a]pyridines have been studied for reactions with dihalocarbenes to form various derivatives like 2-aryl-3-haloimidazo[1,2-a]pyridines. These studies contribute significantly to the understanding and development of new heterocyclic compounds (Khlebnikov et al., 1991).
4. Synthesis of Novel Derivatives
Research has also been conducted on synthesizing and characterizing new derivatives of 8-bromoimidazo[1,2-a]pyridin. Such studies are important for expanding the chemical diversity and potential applications of this class of compounds (Achugatla et al., 2017).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been associated with various therapeutic targets, including phosphatidylinositol 3-kinase (pi3k) and aurora kinase .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in cancer cell proliferation .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 23907 .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against multiple cancer cell lines .
Action Environment
It is known that the compound is slightly soluble in water , which could potentially influence its bioavailability and efficacy.
Properties
IUPAC Name |
1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl3N2O/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHRKWLOSPVXQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180374 | |
Record name | 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-48-7 | |
Record name | 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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